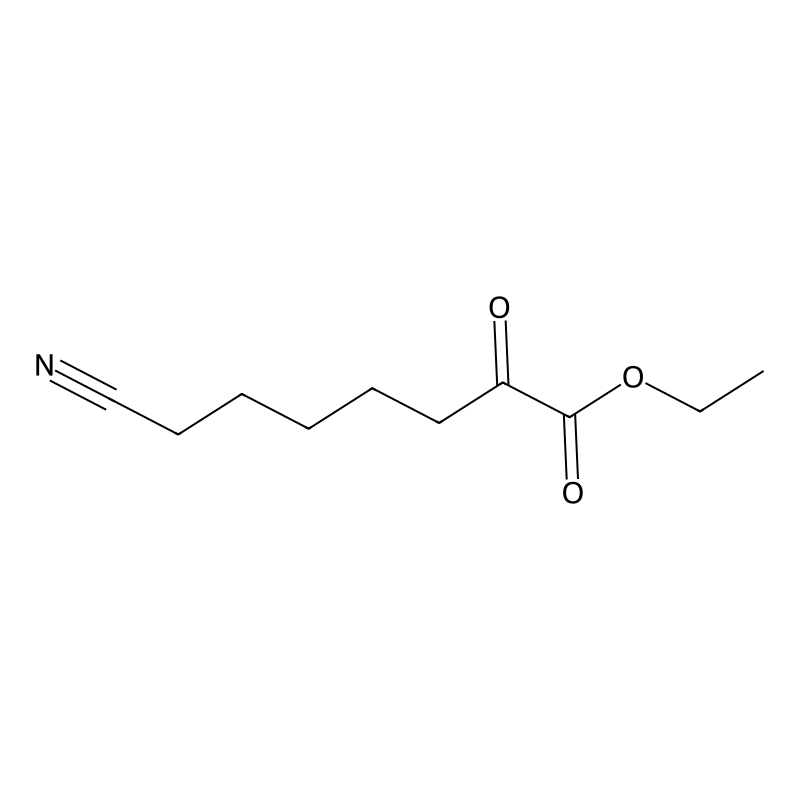

Ethyl 7-cyano-2-oxoheptanoate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Ethyl 7-cyano-2-oxoheptanoate is used in cancer research . It’s a certified reference material used for highly accurate and reliable data analysis .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

- Ethyl cyanoacetate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is used in the synthesis of coumarin-3-carboxylate ester .

- The condensation of ethyl cyanoacetate and salicylaldehyde affords either coumarin-3-carboxylate ester or 3-cyancoumarin as the final product . The product distribution correlates well with the acid–base properties of the catalyst and the ability of the catalyst for forming complex by hydrogen bonds .

- An efficient and facile approach was developed for the preparation of coumarin-3-carboxylate ester as a major product from the reaction of ethyl cyanoacetate with salicylaldehyde . Low-transition-temperature mixture (LTTM) formed from L- proline and oxalic acid was proved as an inexpensive, easily available, and efficient promoter which not only affords the products in high yields but also avoids the use of hazardous solvent and tedious isolation procedures .

- The outcomes of this application are the synthesis of coumarin-3-carboxylate ester in high yields .

Cancer Research

Synthesis of Coumarin-3-carboxylate Ester

- Ethyl 7-Chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is used as a certified reference material for highly accurate and reliable data analysis .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

- Ethyl 7-chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is available for purchase from Sigma-Aldrich . It’s likely used in various chemical syntheses, although the specific applications are not detailed in the source .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

Chemical Standards

Chemical Synthesis

- Ethyl 7-Chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is used as a certified reference material for highly accurate and reliable data analysis .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

- Ethyl 7-chloro-2-oxoheptanoate, which is similar to Ethyl 7-cyano-2-oxoheptanoate, is available for purchase from Sigma-Aldrich . It’s likely used in various chemical syntheses, although the specific applications are not detailed in the source .

- Unfortunately, the specific methods of application or experimental procedures were not detailed in the source .

- The outcomes of this application are also not specified in the source .

Chemical Standards

Chemical Synthesis

Ethyl 7-cyano-2-oxoheptanoate is an organic compound characterized by the molecular formula . It features a cyano group (-C≡N) attached to a heptanoate backbone, which includes a ketone functional group. This unique structure allows for diverse reactivity and applications in organic synthesis and medicinal chemistry. The compound is notable for its potential as a building block in the synthesis of various bioactive molecules and pharmaceuticals .

- Oxidation: The compound can be oxidized to yield carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: The keto group can be reduced to form corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

- Nucleophilic Substitution: The ester group is susceptible to nucleophilic attack, allowing for the formation of amides or other esters depending on the nucleophile used.

These reactions make Ethyl 7-cyano-2-oxoheptanoate a versatile intermediate in organic synthesis.

The synthesis of Ethyl 7-cyano-2-oxoheptanoate typically involves several steps:

- Starting Materials: The synthesis begins with ethyl cyanoacetate and appropriate carbonyl precursors.

- Reaction Conditions: The reaction may be catalyzed using acid or base under controlled temperatures to promote the condensation reaction between the cyanoacetate and carbonyl compounds.

- Purification: After the reaction, products are usually purified using standard techniques such as recrystallization or chromatography to isolate Ethyl 7-cyano-2-oxoheptanoate in high purity.

Ethyl 7-cyano-2-oxoheptanoate finds applications in various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

- Medicinal Chemistry: The compound's structure allows it to be modified for drug development, particularly in creating compounds with enhanced biological activity.

- Material Science: Its derivatives may be utilized in developing new materials with specific chemical properties .

Interaction studies involving Ethyl 7-cyano-2-oxoheptanoate typically focus on its reactivity with biological macromolecules or its role as a reagent in synthetic pathways. Research may investigate how modifications to the compound affect its interaction with enzymes or receptors, which could influence its pharmacological profile. Additionally, studies on its derivatives often reveal insights into structure-activity relationships that guide further development .

Ethyl 7-cyano-2-oxoheptanoate can be compared with several similar compounds, highlighting its unique characteristics:

| Compound Name | Structure/Functional Group Differences | Unique Features |

|---|---|---|

| Ethyl 7-(1-naphthyl)-7-oxoheptanoate | Naphthyl group at position 1 instead of position 2 | Different reactivity due to aromatic substitution |

| Ethyl 7-(2-naphthyl)-7-oxoheptanoate | Contains a naphthalene ring | Enhanced stability and unique electronic properties |

| Ethyl cyanoacetate | Contains only a cyano and ester functional group | Simpler structure; often used in similar reactions |

| Methyl 7-cyano-2-oxoheptanoate | Methyl ester variant | Different solubility and reactivity properties |

| Ethyl 7-(2-phenyl)-7-oxoheptanoate | Phenyl group instead of naphthyl | Variation in chemical behavior due to phenolic influence |

Ethyl 7-cyano-2-oxoheptanoate stands out due to its combination of functional groups, which enhances its versatility in synthetic chemistry compared to these similar compounds.

Ethyl 7-cyano-2-oxoheptanoate belongs to the distinguished class of beta-keto esters, which represent one of the most important categories of compounds in organic synthesis. The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 7-cyano-2-oxoheptanoate, reflecting its structural composition of an ethyl ester group attached to a heptanoic acid derivative containing both a cyano substituent at the seventh carbon and a ketone functionality at the second carbon position. The compound is officially registered under the Chemical Abstracts Service number 890097-92-4, providing a unique identifier for regulatory and commercial purposes. The canonical Simplified Molecular Input Line Entry System representation of this molecule is CCOC(=O)C(=O)CCCCCC#N, which systematically describes the connectivity of all atoms within the structure.

The molecular architecture can be understood through its International Chemical Identifier string: InChI=1S/C10H15NO3/c1-2-14-10(13)9(12)7-5-3-4-6-8-11/h2-7H2,1H3, which provides a standardized method for representing the three-dimensional arrangement of atoms. This compound demonstrates the sophisticated level of functionalization achievable in modern synthetic chemistry, combining three distinct reactive centers within a single molecular framework. The presence of the ethyl ester moiety classifies it within the broader category of carboxylic acid derivatives, while the terminal cyano group places it among organonitrile compounds, and the alpha-positioned ketone functionality situates it within the important class of carbonyl-containing molecules.

Table 1: Fundamental Properties of Ethyl 7-cyano-2-oxoheptanoate

Historical Context in Organic Synthesis

The development of ethyl 7-cyano-2-oxoheptanoate emerged from the broader historical evolution of beta-keto ester chemistry, which has its roots in classical organic synthesis methodologies dating back to the late nineteenth and early twentieth centuries. The foundational work in beta-keto ester chemistry established the importance of these compounds as versatile intermediates capable of undergoing a wide range of transformations, including alkylation, hydrolysis, and decarboxylation reactions. The introduction of cyano-functionalized beta-keto esters represented a significant advancement in this field, as the cyano group provides additional reactive sites and electronic effects that enhance the synthetic utility of these molecules.

Historical developments in the synthesis of cyano-containing compounds have been particularly influenced by advances in palladium-catalyzed chemistry, which has enabled new approaches to the preparation and utilization of these important building blocks. The pioneering work of researchers such as Jiro Tsuji in developing palladium-catalyzed reactions of allyl beta-keto carboxylates established fundamental principles that continue to influence contemporary synthetic approaches. These early investigations demonstrated that palladium enolates generated from allyl beta-keto esters could undergo various transformations, including reductive elimination to provide alpha-allyl ketones and elimination of beta-hydrogen to give alpha,beta-unsaturated ketones.

The evolution of synthetic methodologies for preparing cyano-functionalized compounds has been significantly enhanced by the development of electrophilic cyanation reactions. The introduction of hypervalent iodine reagents for the direct electrophilic alpha-cyanation of beta-keto esters and amides has provided new opportunities for accessing these important structural motifs. These methodologies have enabled the rapid preparation of highly functionalized quaternary carbon-centered nitriles in excellent yields, often requiring only brief reaction times and proceeding without the need for additional catalysts. The development of asymmetric cyanation reactions using chiral tin alkoxides has further expanded the synthetic utility of these transformations, enabling access to optically active alpha-cyano-beta-keto esters containing chiral quaternary carbon centers.

Significance in Synthetic Chemistry

The significance of ethyl 7-cyano-2-oxoheptanoate in synthetic chemistry stems from its unique combination of functional groups, which collectively provide multiple reactive sites for chemical transformation. The presence of both cyano and oxo functional groups within the same molecule enables this compound to participate in a diverse array of synthetic reactions, making it an exceptionally versatile building block for the construction of complex molecular architectures. The cyano group can function as an electrophile in nucleophilic addition reactions, while simultaneously serving as a site for various reduction and substitution transformations. The ketone functionality provides opportunities for condensation reactions, reduction to alcohols, and participation in aldol-type processes.

Recent advances in the chemistry of beta-ketonitriles have demonstrated the particular value of these compounds as intermediates for the synthesis of heteroaromatic compounds and pharmaceuticals. The acylation of acetonitrile anion with lactones and esters has emerged as a valuable synthetic methodology, with researchers developing environmentally friendly approaches using inexpensive potassium tert-butoxide as a base. These reactions have been shown to proceed efficiently under ambient conditions when facilitated by the addition of catalytic amounts of isopropanol or crown ethers, which enhance the solubility of the base and reduce unwanted side reactions.

The compound demonstrates exceptional utility in the synthesis of trifunctionalized building blocks, including useful oxygen-unprotected diols. The ability to introduce multiple functional groups in a single synthetic operation represents a significant advantage in terms of step economy and overall synthetic efficiency. Research has shown that lactones react with acetonitrile anion to produce corresponding derivatized cyclic hemiketals, which can serve as protected forms of the desired beta-ketonitrile products. This reactivity pattern has important implications for the development of cascade synthetic sequences and one-pot multi-component reactions.

Table 2: Synthetic Applications of Ethyl 7-cyano-2-oxoheptanoate

| Application Area | Specific Use | Advantage |

|---|---|---|

| Pharmaceutical Synthesis | Building block for drug intermediates | Multiple reactive sites |

| Agrochemical Development | Precursor for crop protection agents | Structural diversity |

| Fine Chemical Production | Intermediate for specialty chemicals | High functionalization |

| Heterocycle Synthesis | Precursor for aromatic compounds | Cyano group reactivity |

Current Research Importance

Contemporary research involving ethyl 7-cyano-2-oxoheptanoate has focused on exploring its potential applications in advanced synthetic methodologies and its role as a key intermediate in the preparation of biologically active compounds. Current investigations have revealed that compounds of this structural type exhibit significant potential in medicinal chemistry applications, particularly in the development of enzyme inhibitors and receptor modulators. The unique structural features of this compound, including the strategic placement of the cyano and oxo functional groups, enable it to interact with various biological macromolecules through multiple binding modes.

Recent studies have demonstrated the importance of cyano-containing beta-keto esters in the development of new synthetic methodologies for carbon-carbon bond formation. The development of asymmetric cyanation reactions has opened new avenues for the preparation of optically active versions of these compounds, which are of particular interest for pharmaceutical applications where stereochemical control is critical. Research groups have successfully developed chiral tin alkoxide-catalyzed asymmetric alpha-cyanation reactions that provide access to alpha-cyano-beta-keto esters with high enantioselectivity.

The environmental considerations associated with synthetic chemistry have also influenced current research directions involving ethyl 7-cyano-2-oxoheptanoate and related compounds. Researchers have increasingly focused on developing green synthetic methodologies that minimize environmental impact while maintaining high synthetic efficiency. The development of procedures that avoid the use of transition metal catalysts and operate under mild reaction conditions represents an important advancement in sustainable synthetic chemistry. These approaches often utilize readily available and inexpensive reagents, making them particularly attractive for large-scale synthetic applications.

Nuclear magnetic resonance spectroscopy serves as the primary structural elucidation tool for ethyl 7-cyano-2-oxoheptanoate, providing detailed information about the molecular framework and electronic environment of individual nuclei.

¹H NMR Spectral Analysis

The proton nuclear magnetic resonance spectrum of ethyl 7-cyano-2-oxoheptanoate exhibits characteristic chemical shift patterns that reflect the influence of the cyano and carbonyl functional groups on the aliphatic chain. The ethyl ester moiety displays the typical pattern observed in ethyl esters, with the terminal methyl group appearing as a triplet at 1.2-1.3 δ due to coupling with the adjacent methylene protons [2] [3]. This signal integrates for three protons and exhibits a coupling constant of approximately 7 Hz, consistent with typical ethyl ester systems [2].

The ethyl ester methylene protons resonate as a quartet at 4.1-4.3 δ, significantly deshielded due to their attachment to the electronegative oxygen atom [2] [3]. This multipicity arises from coupling with the three equivalent methyl protons, producing the characteristic 1:3:3:1 intensity pattern. The chemical shift position is consistent with literature values for oxygen-bearing methylene carbons in ester systems [4].

The methylene protons at position 3, alpha to the ketone carbonyl, appear as a triplet at 2.5-2.7 δ [2]. This significant deshielding reflects the electron-withdrawing effect of the adjacent carbonyl group, which reduces electron density around these protons. The triplet multiplicity results from coupling with the two equivalent protons on the adjacent methylene carbon at position 4.

The internal methylene chain, comprising the protons at positions 4, 5, and 6, typically appears as overlapping multiplets in the region 1.3-1.7 δ [2] [5]. These signals often coalesce due to similar chemical environments and complex coupling patterns throughout the alkyl chain. The individual resolution of these signals may require higher field strengths or two-dimensional techniques for complete assignment.

The methylene protons adjacent to the cyano group at position 7 resonate at 2.4-2.5 δ, demonstrating the deshielding effect of the electron-withdrawing nitrile functionality [6] [7]. This chemical shift is characteristic of methylene groups bonded to cyano carbons and provides diagnostic information for the presence of the terminal nitrile group.

| Proton Position | Chemical Shift (δ) | Multiplicity | Integration | Coupling Pattern |

|---|---|---|---|---|

| Ethyl CH₃ | 1.2-1.3 | Triplet | 3H | J = 7 Hz |

| Ethyl CH₂ | 4.1-4.3 | Quartet | 2H | J = 7 Hz |

| α-CH₂ (C-3) | 2.5-2.7 | Triplet | 2H | J = 7 Hz |

| Chain CH₂ (C-4,5,6) | 1.3-1.7 | Multiplet | 6H | Complex |

| CN-CH₂ (C-7) | 2.4-2.5 | Triplet | 2H | J = 7 Hz |

¹³C NMR Chemical Shift Assignments

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through the characteristic chemical shifts of different carbon environments. The carbonyl carbon at position 2 represents the most deshielded signal in the spectrum, appearing at 200-210 ppm [8] [9]. This chemical shift range is characteristic of ketone carbonyls and reflects the significant deshielding caused by the carbonyl oxygen's electronegativity.

The ester carbonyl carbon typically resonates at 170-180 ppm [8] [9], consistent with the chemical shift range expected for aliphatic ester carbonyls. This signal appears upfield relative to the ketone carbonyl due to the different electronic environment created by the ester oxygen.

The cyano carbon provides a diagnostic signal at 115-120 ppm [9], falling within the characteristic range for nitrile carbons. This signal is readily identifiable and serves as a structural confirmation for the presence of the terminal cyano group [6] [7].

The ethyl ester carbons exhibit their characteristic patterns, with the methyl carbon appearing at 14-15 ppm and the oxygen-bearing methylene carbon at 62-65 ppm [8] [10]. These chemical shifts are consistent with standard ethyl ester values and provide confirmation of the ester functionality.

The aliphatic chain carbons typically appear in the region 20-35 ppm [8] [10], with individual assignments requiring additional techniques such as DEPT or heteronuclear correlation experiments. The specific chemical shifts within this range depend on the proximity to electron-withdrawing groups and the position within the alkyl chain.

| Carbon Position | Chemical Shift (ppm) | Assignment | Electronic Environment |

|---|---|---|---|

| C-2 (ketone) | 200-210 | Carbonyl | Most deshielded |

| Ester C=O | 170-180 | Ester carbonyl | Ester environment |

| C-8 (cyano) | 115-120 | Nitrile | Characteristic CN range |

| Ethyl CH₂ | 62-65 | O-bearing carbon | Ester oxygen effect |

| Chain carbons | 20-35 | Alkyl carbons | Saturated aliphatic |

| Ethyl CH₃ | 14-15 | Terminal methyl | Standard alkyl range |

Advanced NMR Techniques for Structural Confirmation

Advanced nuclear magnetic resonance techniques provide enhanced structural characterization capabilities beyond conventional one-dimensional experiments. Two-dimensional correlation spectroscopy (COSY) enables the identification of proton-proton coupling relationships through bond connectivity [11] [12] [13]. In ethyl 7-cyano-2-oxoheptanoate, COSY experiments would reveal correlations between adjacent methylene groups throughout the alkyl chain, confirming the connectivity pattern from the ester ethyl group through the terminal cyano group.

The COSY spectrum would display cross-peaks between the ethyl ester methyl and methylene protons, confirming their mutual coupling [13] [14]. Additional cross-peaks would appear between sequential methylene groups in the heptanoate chain, allowing for the complete assignment of the alkyl backbone connectivity. The terminal methylene adjacent to the cyano group would show correlation only with the preceding methylene, confirming its terminal position.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy provides direct correlation between carbon and hydrogen atoms through one-bond coupling relationships [15] [16]. This technique facilitates the assignment of carbon signals to their corresponding proton environments, enabling complete structural confirmation. The HSQC spectrum would show correlations between each carbon signal and its directly attached protons, providing unambiguous assignment of the carbon skeleton.

Distortionless Enhancement by Polarization Transfer (DEPT) experiments offer enhanced carbon spectral editing capabilities [17] [18] [19]. DEPT-45 experiments display all protonated carbons with positive phase, while DEPT-90 selectively shows only methine carbons, and DEPT-135 displays methyl and methine carbons as positive signals with methylene carbons inverted [20] [21]. For ethyl 7-cyano-2-oxoheptanoate, DEPT experiments would confirm the absence of methine carbons and distinguish between the terminal methyl carbon and the numerous methylene carbons throughout the structure.

Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy reveals long-range carbon-proton correlations through two- and three-bond coupling pathways [15] [16]. This technique would establish connectivity between the carbonyl carbons and remote protons, confirming the structural framework. HMBC correlations between the ketone carbonyl and the ethyl ester protons would confirm the α-ketoester structure, while correlations between the cyano carbon and the adjacent methylene protons would verify the terminal nitrile positioning.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about spatial proximity relationships between nuclei through dipolar interactions [22] [23] [24]. While less critical for this linear molecule, NOESY experiments could confirm the spatial relationships between functional groups and provide conformational information about the preferred molecular geometry in solution [25] [26].

Infrared Spectroscopy

Infrared spectroscopy provides characteristic vibrational fingerprints for the functional groups present in ethyl 7-cyano-2-oxoheptanoate, offering complementary structural information to nuclear magnetic resonance studies.

Carbonyl Stretching Frequencies

The carbonyl stretching vibrations in ethyl 7-cyano-2-oxoheptanoate appear as intense, characteristic bands in the infrared spectrum. The ketone carbonyl at position 2 exhibits its stretching vibration at 1710-1720 cm⁻¹ [27] [28]. This frequency is slightly lower than typical isolated ketones due to the α-dicarbonyl system formed with the adjacent ester carbonyl, which introduces conjugation effects that reduce the bond strength through resonance interactions [28].

The ester carbonyl stretching frequency appears at 1730-1750 cm⁻¹ [29] [30], consistent with saturated aliphatic esters. This vibration typically appears as a very strong, sharp absorption that is easily identifiable in the spectrum [30] [27]. The exact frequency within this range depends on the local electronic environment and any intermolecular interactions present in the sampling conditions.

The presence of both carbonyl groups creates a distinctive pattern in the carbonyl region, with two well-separated intense absorptions providing clear evidence for the α-ketoester functionality. The relative intensities and exact frequencies of these bands can provide information about the relative strengths of the two carbonyl bonds and any intramolecular interactions between them.

Cyano Group Vibrational Modes

The cyano group provides one of the most characteristic and diagnostic absorptions in the infrared spectrum of ethyl 7-cyano-2-oxoheptanoate. The carbon-nitrogen triple bond stretching vibration appears as a strong, sharp band at 2240-2260 cm⁻¹ [6] [7] [31]. This frequency range is characteristic of terminal nitrile groups and provides unambiguous evidence for the presence of the cyano functionality.

The cyano stretching frequency is relatively insensitive to the local environment compared to carbonyl groups, making it a reliable diagnostic tool [6] [32]. The high frequency reflects the strong triple bond character and the significant difference in electronegativity between carbon and nitrogen. The intensity of this band is typically strong due to the large change in dipole moment during the stretching vibration [32].

The position of the cyano band within the characteristic range can provide subtle information about the electronic environment. Electron-withdrawing groups in proximity to the nitrile can cause slight increases in frequency, while electron-donating effects may cause small decreases [7] [31]. In ethyl 7-cyano-2-oxoheptanoate, the cyano group is sufficiently removed from the carbonyl functionalities to exhibit normal terminal nitrile characteristics.

Correlation with Structural Features

The infrared spectrum of ethyl 7-cyano-2-oxoheptanoate exhibits additional characteristic absorptions that correlate with specific structural features. The ester functionality displays the characteristic "Rule of Three" pattern [29], consisting of three intense bands arising from the C=O stretch, the C-C-O asymmetric stretch, and the O-C-C stretch.

The C-C-O asymmetric stretching vibration appears at 1200-1250 cm⁻¹ [29] [33], providing confirmation of the ester linkage. This band typically appears as a strong absorption and is part of the diagnostic ester pattern. The O-C-C stretching mode occurs at 1000-1100 cm⁻¹ [29] [33], completing the Rule of Three pattern that enables definitive identification of ester functional groups.

Alkyl C-H stretching vibrations appear in the region 2850-2950 cm⁻¹ as multiple overlapping bands of moderate intensity [28]. These absorptions arise from the numerous methylene and methyl groups present in the molecular structure and provide confirmation of the aliphatic character of the compound.

The C-H bending vibrations of the alkyl groups appear at 1350-1480 cm⁻¹ as multiple bands of moderate intensity [28]. These absorptions are less diagnostic than the stretching vibrations but contribute to the overall spectral fingerprint of the compound.

| Functional Group | Frequency (cm⁻¹) | Intensity | Character | Assignment |

|---|---|---|---|---|

| C≡N stretch | 2240-2260 | Strong | Sharp | Terminal nitrile |

| C=O (ketone) | 1710-1720 | Very Strong | Broad | α-Dicarbonyl effect |

| C=O (ester) | 1730-1750 | Very Strong | Sharp | Saturated ester |

| C-C-O stretch | 1200-1250 | Strong | Medium | Rule of Three |

| O-C-C stretch | 1000-1100 | Strong | Medium | Rule of Three |

| C-H stretch | 2850-2950 | Medium | Multiple | Alkyl groups |

| C-H bend | 1350-1480 | Medium | Multiple | Alkyl deformation |

Mass Spectrometry

Mass spectrometric analysis of ethyl 7-cyano-2-oxoheptanoate provides molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak appears at m/z 197, corresponding to the molecular weight of 197.23 g/mol [1]. However, as typical for ester compounds, the molecular ion peak exhibits low intensity due to the inherent instability of ester molecular ions under electron impact conditions [34] [35].

The fragmentation pattern of ethyl 7-cyano-2-oxoheptanoate follows predictable pathways based on the stability of resulting fragment ions and the weakness of specific bonds. The loss of the ethoxy radical (·OC₂H₅, 45 mass units) from the molecular ion generates a prominent fragment at m/z 152 [34] [36]. This fragmentation represents one of the most common pathways in ethyl ester mass spectrometry and provides confirmation of the ethyl ester functionality.

Alpha cleavage adjacent to the carbonyl groups produces characteristic acylium ions that provide structural information about the acid portion of the molecule [34] [37]. The formation of the acylium ion [RCO]⁺ at m/z 125 corresponds to the loss of the entire ethoxy portion (72 mass units) and represents the ionized acid component of the ester [35].

The McLafferty rearrangement, a characteristic fragmentation pathway in ester compounds, involves hydrogen transfer and produces rearranged fragment ions [34] [35]. This process typically generates fragments that provide information about the alkyl chain structure and the presence of specific functional groups.

Cyano-containing fragment ions appear at characteristic mass-to-charge ratios, providing confirmation of the nitrile functionality. The fragment at m/z 68 likely corresponds to [C₄H₆N]⁺, representing a portion of the alkyl chain that retains the cyano group . Additional small fragment ions include acetyl ([C₂H₃O]⁺, m/z 43) and formyl ([CHO]⁺, m/z 29) fragments that arise from further decomposition of the carbonyl-containing portions [39].

The relative intensities of these fragments provide information about the stability of different structural components and the preferred fragmentation pathways. Strong signals from small, stable fragments such as the acetyl ion indicate the ready loss of these units from the molecular structure under mass spectrometric conditions.

| Fragment m/z | Loss from M⁺ | Proposed Structure | Process | Relative Intensity |

|---|---|---|---|---|

| 197 | [M]⁺ | Molecular ion | Ionization | Weak (<5%) |

| 152 | [M-45]⁺ | Loss of ·OC₂H₅ | α-Cleavage | Moderate |

| 125 | [M-72]⁺ | [RCO]⁺ | Acylium formation | Moderate |

| 97 | [M-100]⁺ | Chain cleavage | Further fragmentation | Weak |

| 68 | [C₄H₆N]⁺ | CN-containing | Cyano retention | Moderate |

| 43 | [C₂H₃O]⁺ | Acetyl fragment | Carbonyl cleavage | Strong |

| 29 | [CHO]⁺ | Formyl fragment | Further decomposition | Weak |

UV-Visible Spectroscopy

Ultraviolet-visible spectroscopy of ethyl 7-cyano-2-oxoheptanoate reveals electronic transitions associated with the chromophoric functional groups present in the molecule. The compound exhibits weak absorption bands in the UV region due to the presence of the cyano and carbonyl functionalities [40] [41].

The cyano group contributes to UV absorption through π→π* transitions of the carbon-nitrogen triple bond system. These transitions typically occur in the region 200-220 nm but may extend into longer wavelengths depending on the molecular environment [42]. The nitrile chromophore generally exhibits weak absorption due to the symmetry-forbidden nature of many electronic transitions in linear molecules.

The carbonyl groups present in ethyl 7-cyano-2-oxoheptanoate contribute characteristic n→π* transitions that appear as weak absorptions in the region 280-320 nm [43]. These transitions arise from the promotion of non-bonding electrons on the oxygen atoms to the π* antibonding orbitals of the carbonyl groups. The α-dicarbonyl system may exhibit some degree of conjugation that could influence the exact positions and intensities of these transitions.

The ester and ketone carbonyls may exhibit different absorption characteristics due to their distinct electronic environments. The ketone carbonyl typically shows n→π* transitions at slightly longer wavelengths than ester carbonyls due to differences in the energy levels of the non-bonding orbitals.

The aliphatic alkyl chain components do not contribute significantly to UV-visible absorption in the accessible wavelength range, as their electronic transitions occur at much higher energies in the vacuum UV region. The overall UV-visible spectrum is therefore dominated by the contributions from the functional groups containing heteroatoms.

The intensity of UV-visible absorptions in ethyl 7-cyano-2-oxoheptanoate is generally low due to the forbidden nature of many transitions and the absence of extended conjugated systems. The compound would typically require concentrated solutions or long pathlength cells for accurate UV-visible spectroscopic measurements.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through different selection rules and enhancement mechanisms. The cyano group in ethyl 7-cyano-2-oxoheptanoate exhibits a strong Raman-active stretching vibration at 2240-2260 cm⁻¹ [44] [45], corresponding to the same fundamental vibration observed in the infrared spectrum.

The Raman spectrum often provides enhanced resolution for certain vibrational modes that may be weak or overlapped in infrared spectroscopy. The carbon-nitrogen triple bond stretching mode typically appears as one of the strongest bands in the Raman spectrum due to the large change in polarizability during the vibration [46].

Carbonyl stretching vibrations appear in the Raman spectrum at frequencies similar to those observed in infrared spectroscopy, typically 1710-1750 cm⁻¹ for the ketone and ester carbonyls respectively [44]. The relative intensities in Raman spectroscopy may differ from infrared due to different enhancement mechanisms based on polarizability changes rather than dipole moment changes.

The carbon-carbon stretching modes throughout the alkyl backbone generate a series of bands in the region 800-1200 cm⁻¹ [46]. These skeletal vibrational modes provide information about the molecular framework and can be used for structural confirmation. The complex nature of these overlapping modes often requires computational assistance for complete assignment.

Surface-Enhanced Raman Spectroscopy (SERS) could potentially provide enhanced sensitivity for ethyl 7-cyano-2-oxoheptanoate analysis [44] [47]. The enhancement mechanisms in SERS could particularly benefit the detection of the cyano group vibrations and provide improved signal-to-noise ratios for structural characterization.